2-bromo-N-(4-phenylbutyl)benzamide
Description
2-Bromo-N-(4-phenylbutyl)benzamide (CAS: 332408-69-2) is a brominated benzamide derivative characterized by a bromine substituent at the ortho position of the benzoyl group and a 4-phenylbutyl chain attached to the amide nitrogen. This compound belongs to a broader class of benzamides, which are widely studied for their structural diversity and applications in medicinal chemistry and materials science. Its unique substituents influence its physicochemical properties, reactivity, and biological interactions, making comparative analysis with similar compounds critical for understanding structure-activity relationships (SAR) .
Properties
IUPAC Name |
2-bromo-N-(4-phenylbutyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c18-16-12-5-4-11-15(16)17(20)19-13-7-6-10-14-8-2-1-3-9-14/h1-5,8-9,11-12H,6-7,10,13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSIBOVUTNLCHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366081 | |
| Record name | 2-bromo-N-(4-phenylbutyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194217 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
332408-69-2 | |
| Record name | 2-bromo-N-(4-phenylbutyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(4-phenylbutyl)benzamide typically involves the bromination of N-(4-phenylbutyl)benzamide. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for 2-bromo-N-(4-phenylbutyl)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-N-(4-phenylbutyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the phenylbutyl side chain can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like palladium on carbon (Pd/C).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), solvents such as tetrahydrofuran (THF) or diethyl ether.
Major Products Formed:
Substitution: Formation of substituted benzamides.
Reduction: Formation of amine derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
2-Bromo-N-(4-phenylbutyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or oncological pathways.
Material Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.
Mechanism of Action
The mechanism of action of 2-bromo-N-(4-phenylbutyl)benzamide is not well-documented. as a benzamide derivative, it may interact with specific molecular targets such as receptors or enzymes. The bromine atom and the phenylbutyl substituent could influence its binding affinity and selectivity towards these targets, potentially modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
Key Structural Features of Analogs:
Key Observations :
- Bromine Position : Ortho-substituted bromine (as in the target compound) may sterically hinder amide bond rotation, affecting conformational flexibility compared to para-substituted analogs .
Physicochemical Properties
Notes:
- The 4-phenylbutyl chain in the target compound likely increases logP significantly compared to nitro- or chromene-substituted analogs, aligning with its enhanced lipophilicity .
- Chromene-substituted derivatives exhibit higher melting points due to extended π-conjugation and crystal packing efficiency .
Biological Activity
2-bromo-N-(4-phenylbutyl)benzamide is an organic compound with the molecular formula C17H18BrNO. As a brominated benzamide derivative, it exhibits potential biological activity that warrants detailed investigation. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H18BrNO
- Molecular Weight : 324.24 g/mol
- Structure : The compound contains a bromine atom at the second position of the benzamide ring and a 4-phenylbutyl substituent on the nitrogen atom.
The precise mechanism of action for 2-bromo-N-(4-phenylbutyl)benzamide is not well-documented. However, it is hypothesized that as a benzamide derivative, it may interact with specific molecular targets, such as receptors or enzymes. The presence of the bromine atom and the phenylbutyl group likely influence its binding affinity and selectivity towards these targets, potentially modulating their activity and downstream signaling pathways.
Inhibition Studies
Research indicates that compounds similar to 2-bromo-N-(4-phenylbutyl)benzamide have been assessed for their ability to inhibit lysosomal phospholipase A2 (LPLA2), which plays a role in various physiological processes. Inhibitors of LPLA2 have shown promise in predicting drug-induced toxicity and other biological effects .
Medicinal Chemistry Applications
This compound can serve as a building block for synthesizing pharmaceutical agents targeting neurological or oncological pathways. Its unique structure may confer specific therapeutic properties that could be exploited in drug development.
Comparative Analysis with Similar Compounds
To better understand the potential of 2-bromo-N-(4-phenylbutyl)benzamide, it is useful to compare it with related compounds:
| Compound Name | Structure Feature | Potential Activity |
|---|---|---|
| N-(4-phenylbutyl)benzamide | No bromine atom | Baseline activity for comparison |
| 2-chloro-N-(4-phenylbutyl)benzamide | Chlorine instead of bromine | Different reactivity and biological profile |
| 2-bromo-N-(4-methylphenyl)benzamide | Methylphenyl substituent | Variations in properties due to different substituents |
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
